Vitexin-2''-O-rhamnoside
Description
Historical Context and Evolution of Research Perspectives on Flavonoid Glycosides
The study of flavonoids, a diverse group of plant secondary metabolites, has a rich history. nih.gov Early research, dating back to the 19th century, focused on their role as plant pigments. nih.gov Over time, the development of analytical techniques like chromatography and spectroscopy allowed for the isolation and structural elucidation of a vast number of flavonoid compounds. frontiersin.org By 1975, around 360 flavone (B191248) and flavonol glycosides were known, a number that more than doubled in the subsequent five years. researchgate.net
This burgeoning knowledge of their chemical diversity led to a shift in research perspectives. Scientists began to investigate the broader biological roles of these compounds in plants, such as their involvement in defense mechanisms and growth regulation. nih.gov In nature, flavonoids often exist as glycosides, where a sugar molecule is attached to the flavonoid aglycone. mdpi.com This glycosylation was initially seen as a simple modification, but it is now understood that the sugar moiety can significantly influence the compound's properties and biological activity. frontiersin.org The evolution of research in this area has paved the way for detailed investigations into specific flavonoid glycosides like Vitexin-2''-O-rhamnoside.
Contemporary Significance in Phytochemical and Biomedical Sciences
This compound, a C-glycoside derivative of the flavone apigenin (B1666066), is of considerable interest in modern scientific inquiry. mdpi.com It is recognized for its presence in various medicinal plants, including hawthorn (Crataegus species) and chasteberry. smolecule.comextrasynthese.com Its unique structure, featuring a rhamnose sugar linked to the 2''-position of the glucose moiety of vitexin (B1683572), underpins its specific biochemical properties. biosynth.com
In phytochemistry, research is focused on its identification, quantification in plant extracts, and its role as a potential chemotaxonomic marker to differentiate between plant species. thegoodscentscompany.comresearchgate.net The development of advanced analytical methods, such as high-performance liquid chromatography (HPLC), has been crucial for these studies. researchgate.netacademicjournals.org
From a biomedical perspective, this compound is being investigated for a range of potential therapeutic benefits. biosynth.com Studies have explored its antioxidant, anti-inflammatory, and immunomodulatory properties. biosynth.comnih.gov Its potential roles in cardiovascular health and neuroprotection are also active areas of research. smolecule.combiosynth.com This significant interest stems from its ability to modulate various cellular signaling pathways and protect against oxidative stress. biosynth.combiocrick.com
Scope and Core Research Focus of this compound Studies
Current research on this compound is multifaceted, encompassing its phytochemical characteristics and its biological activities in various experimental models. Key research areas include:
Phytochemical Analysis: This involves the isolation and structural elucidation of this compound from various plant sources. researchgate.net Researchers are also developing and validating analytical methods for its precise quantification in plant materials and biological samples. thegoodscentscompany.comacademicjournals.org
Antioxidant and Anti-inflammatory Activity: A significant portion of research focuses on the compound's ability to scavenge free radicals and inhibit pro-inflammatory mediators. biosynth.commedchemexpress.com Studies have demonstrated its protective effects against oxidative stress-induced cell damage. biocrick.com
Immunomodulatory Effects: Investigations are underway to understand how this compound can modulate the immune system. nih.govmedchemexpress.com Research has shown its potential to enhance immune function in certain contexts. nih.gov
Cardiovascular and Metabolic Health: The compound is being studied for its potential benefits in metabolic and cardiovascular health, including its effects on enzyme modulation and cellular protective mechanisms. biosynth.comug.edu.gh
Pharmacokinetics and Bioavailability: A critical area of research is the study of how this compound is absorbed, distributed, metabolized, and excreted by the body. medchemexpress.comresearchgate.net Understanding its bioavailability is essential for evaluating its potential clinical applications. biocrick.comresearchgate.net
Interactive Data Table: Key Research Findings on this compound
| Research Area | Key Findings | References |
| Phytochemical Analysis | Found as a major flavonoid in Crataegus species; used as a marker for species differentiation. | researchgate.netresearchgate.net |
| Antioxidant Activity | Protects human adipose-derived stem cells from hydrogen peroxide-mediated oxidative stress. | biocrick.com |
| Immunomodulation | Improves immunosuppression and oxidative stress in cyclophosphamide-treated mice. | nih.gov |
| Cardiovascular Health | Investigated for its role in metabolic and cardiovascular health due to enzyme modulation. | biosynth.com |
| Pharmacokinetics | Exhibits low oral bioavailability, which can be increased by co-administration with absorption enhancers. | medchemexpress.comresearchgate.net |
| Anti-cancer Potential | Strongly inhibits DNA synthesis in MCF-7 breast cancer cells. | smolecule.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI Key |
LYGPBZVKGHHTIE-DXVLAMBPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Vitexin 2 O Rhamnoside in Biological Systems
Natural Plant Sources and Botanical Families
This compound is found in a range of plants, from trees and shrubs to herbaceous species.
Vitexin-2''-O-rhamnoside is a known constituent of hawthorn (Crataegus spp.). researchgate.netcaymanchem.comsemanticscholar.org It has been identified in various species within this genus, including Crataegus monogyna, Crataegus pentagyna, and Crataegus pinnatifida. researchgate.netmdpi.comwikidata.org Research has shown that along with other flavonoids like hyperoside (B192233) and vitexin (B1683572), this compound is a characteristic component of Crataegus monogyna. usamvcluj.ro In a study of 15 Iranian hawthorn species, Crataegus pseudoheterophylla showed the highest concentration of this compound in its fruit, although the compound was not detected in most other species studied. mdpi.com Another study found that this compound was one of the main flavonoids in the leaves of 122 Crataegus genotypes investigated in China. tandfonline.com Specifically, in the leaves of Crataegus pinnatifida Bge. var. major, this compound was identified as a major component. mdpi.comresearchgate.net
The genus Passiflora (passionflower) is another significant source of this compound. bibliomed.orgextrasynthese.com It has been identified as a major flavonoid in the leaves of Passiflora alata. bibliomed.orgacademicjournals.orgthieme-connect.com Studies have quantified its presence in various Passiflora species, with one study reporting a higher content in the leaves of Passiflora foetida (7.21%) and Passiflora setacea cv. BRS Pérola do Cerrado (3.66%) compared to P. alata (2.89%). academicjournals.org The compound has also been detected in Passiflora caerulea leaves. lsmuni.lt Due to its prevalence, some researchers suggest that this compound could serve as a preferable analytical marker for certain Passiflora species. bibliomed.org
This compound has been reported in bamboo species, particularly within the Phyllostachys genus. phytopharmajournal.comresearchgate.net While specific quantitative data for this compound in bamboo is limited in the provided search results, the presence of vitexin and its derivatives is a known characteristic of bamboo. phytopharmajournal.com
Beyond the genera mentioned above, this compound has been isolated from several other plants:
Tetrastigma hemsleyanum : This plant, used in traditional medicine, contains this compound among other flavonoids. researchgate.netsemanticscholar.orgacs.orgnih.gov
Buckwheat (Fagopyrum esculentum) : this compound is found in buckwheat. smolecule.commdpi.comlifeextension.com
Oat (Avena sativa) : The compound is present in oats, with one study noting it accumulates more in the leaves and stems than in the panicles. foodb.caqmul.ac.ukresearchgate.net Its content in oats has been reported to range from 0.04% to 0.18%. researchgate.net
Soybean (Glycine max) : this compound has been found in soybean roots. wikidata.orgfoodb.cathegoodscentscompany.com
Coconut (Cocos nucifera) : This compound has been identified as a differential metabolite in coconut water during certain developmental stages. nih.gov
Phyllostachys Species (Bamboo)
Geographic Distribution and Ecological Factors Influencing Compound Accumulation
The concentration of this compound in plants can be influenced by a variety of geographic and ecological factors. Studies on Crataegus species have shown that the content of phenolic compounds, including flavonoids, is affected by genotype and habitat conditions. mdpi.com Environmental factors such as altitude, light, and temperature can influence the phenylpropanoid metabolism, which is the biochemical pathway responsible for producing these compounds. mdpi.comresearchgate.net
For instance, research on Crataegus species in Iran and Turkey has highlighted variations in flavonoid content among different geographical regions. researchgate.netcore.ac.uk Soil conditions, including nutrient levels and moisture, also play a role; for example, high nitrogen fertilization and increased soil moisture deficit can lead to lower levels of certain phenolics. mdpi.com Conversely, higher growing temperatures and CO2 levels have been reported to increase flavonoid content. mdpi.com Similarly, the mineral element composition of the soil can indirectly affect the accumulation of metabolites in plants. nih.gov In bamboo, sudden temperature drops and snowfall have been shown to trigger physiological and chemical changes, including alterations in antioxidant compounds, as a defense mechanism against freezing damage. mdpi.com
Concentration Variability Across Plant Organs and Developmental Stages
The concentration of this compound varies significantly between different parts of a plant and throughout its life cycle.
In Crataegus species, flavonoids are found in leaves, flowers, and fruits, but the relative amounts differ. mdpi.comcore.ac.uk One study on various hawthorn species found that chlorogenic acid, vitexin, and this compound were the most abundant phenolic compounds in the leaves, while the flowers of most genotypes were richer in chlorogenic acid, hyperoside, and rutin. tandfonline.comcore.ac.uk The fruit of Crataegus pseudoheterophylla was found to have the highest level of this compound among 15 species studied, though it was undetectable in the fruits of many others. mdpi.com The timing of harvest is also a critical factor, as the stage of maturity influences the concentration of these compounds. mdpi.comresearchgate.net For example, a study on Crataegus pinnatifida Bge. var. major tracked the content of eight polyphenols, including this compound, from May to October, revealing significant variations in concentration over the growing season. researchgate.net
In Passiflora species, the leaves are generally a primary source of this compound. academicjournals.org A study on Passiflora alata found the compound in the leaves but not in the pulp or endocarp of the fruit. academicjournals.org In oats, the concentration of this compound is higher in the leaves and stems compared to the panicles. researchgate.net Research on coconut has shown that the profile of flavonoid metabolites, including this compound, changes during different developmental stages of the fruit. nih.gov Similarly, studies on tea plants (Camellia sinensis) have demonstrated that the accumulation of phenolic compounds is both tissue-specific and development-dependent, with younger leaves generally having higher concentrations than stems and roots. plos.org
Data Table: Occurrence of this compound in Various Plant Species
| Botanical Family | Genus | Species | Plant Part(s) | Reference(s) |
|---|---|---|---|---|
| Rosaceae | Crataegus | monogyna | Leaves, Flowers | researchgate.netsemanticscholar.orgusamvcluj.ro |
| Rosaceae | Crataegus | pentagyna | Leaves, Flowers | researchgate.net |
| Rosaceae | Crataegus | pinnatifida | Leaves | mdpi.comresearchgate.net |
| Rosaceae | Crataegus | pseudoheterophylla | Fruit | mdpi.com |
| Passifloraceae | Passiflora | alata | Leaves | bibliomed.orgacademicjournals.orgthieme-connect.com |
| Passifloraceae | Passiflora | foetida | Leaves | academicjournals.org |
| Passifloraceae | Passiflora | setacea | Leaves | academicjournals.org |
| Passifloraceae | Passiflora | caerulea | Leaves | lsmuni.lt |
| Poaceae | Phyllostachys | spp. | General | phytopharmajournal.comresearchgate.net |
| Vitaceae | Tetrastigma | hemsleyanum | Whole Plant, Leaves | researchgate.netsemanticscholar.orgacs.org |
| Polygonaceae | Fagopyrum | esculentum | General | smolecule.commdpi.com |
| Poaceae | Avena | sativa | Leaves, Stems | foodb.caresearchgate.net |
| Fabaceae | Glycine | max | Root | foodb.cathegoodscentscompany.com |
Data Table: Concentration of this compound in Selected Passiflora Leaf Extracts
| Species | Concentration (% of lyophilized extract) | Reference |
|---|---|---|
| Passiflora foetida | 7.21% | academicjournals.org |
| Passiflora setacea cv. BRS Pérola do Cerrado | 3.66% | academicjournals.org |
Advanced Methodologies for Isolation and Purification of Vitexin 2 O Rhamnoside
Conventional Extraction Techniques and Their Comparative Efficiency
Traditional methods for extracting flavonoids like Vitexin-2''-O-rhamnoside, primarily Soxhlet extraction and maceration, are well-established procedures. researchgate.net However, these techniques often involve long extraction times, high consumption of potentially toxic organic solvents, and exposure of the target compound to high temperatures, which can risk thermal degradation. researchgate.netnih.gov
Soxhlet extraction is a classical and continuous solid-liquid extraction technique. jst.go.jp The process involves placing the powdered plant material in a thimble, which is then repeatedly washed with a heated solvent. The solvent containing the extracted compound is collected in a flask, and the process continues until the extraction is complete. For the isolation of this compound from Crataegus monogyna leaves and flowers, Soxhlet extraction has been utilized. jst.go.jpresearchgate.net However, research comparing it with modern techniques has demonstrated that the yield of this compound using Soxhlet extraction is comparatively low. jst.go.jpresearchgate.net The prolonged exposure to high heat can also lead to the degradation of thermolabile compounds. nih.gov
Maceration is a simple extraction process that involves soaking the plant material in a solvent at room temperature for an extended period with periodic agitation. aloki.hu It is a straightforward method that does not require sophisticated equipment. jocpr.com However, its primary drawbacks are the significant amount of time required for efficient extraction and potentially lower yields compared to more advanced methods. researchgate.net Studies on flavonoid extraction have noted that maceration is often less effective than modern techniques, resulting in a lower total phenolic content. researchgate.net
Table 1: Comparative Overview of Conventional Extraction Techniques for this compound
| Technique | Principle | Plant Source Example | Key Findings & Efficiency |
|---|---|---|---|
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. jst.go.jp | Crataegus monogyna (leaves and flowers) jst.go.jpresearchgate.net | Comparatively low extraction yield for this compound versus modern methods. jst.go.jpresearchgate.net Risk of thermal degradation due to prolonged heat. nih.gov |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period. aloki.hu | Crataegus monogyna nih.gov | Requires a long extraction time and generally results in lower yields compared to assisted technologies. researchgate.net |
Soxhlet Extraction
Modern Assisted Extraction Technologies
To overcome the limitations of conventional methods, several modern, technology-assisted extraction techniques have been developed. These innovative methods, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), offer significant advantages such as reduced extraction times, lower solvent consumption, and higher yields. jst.go.jp
Ultrasound-Assisted Extraction utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and collapse of microscopic bubbles, which disrupts the plant cell walls and enhances the penetration of the solvent into the plant matrix. This process accelerates mass transfer and improves the extraction rate of target compounds like this compound. scielo.br Studies have shown that UAE is more efficient than conventional methods for extracting this flavonoid from Crataegus monogyna. nih.govresearchgate.net The technique can significantly reduce extraction time and energy consumption while improving yield.
Microwave-Assisted Extraction employs microwave energy to heat the solvent and the moisture within the plant material. jst.go.jp The direct and rapid heating of the matrix causes a buildup of internal pressure that ruptures the plant cells, facilitating the release of bioactive compounds into the solvent. MAE has proven to be a highly efficient method for the extraction of this compound from hawthorn. jst.go.jpresearchgate.net Comparative studies have demonstrated that MAE protocols can achieve higher extraction efficiency and reproducibility than both conventional techniques and UAE. nih.govresearchgate.net In one instance, MAE achieved adequate flavonoid recovery in under three minutes, a rate reported to be 20 times faster than UAE. researchgate.net
Supercritical Fluid Extraction is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ftb.com.hr A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. This allows it to diffuse into the solid plant matrix like a gas and dissolve compounds like a liquid. By modifying the pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled. SFE has been successfully used to extract a range of flavonoids, including this compound, from plant sources such as Ampelopsis grossedentata. ftb.com.hrnih.gov In one study, the highest content of flavonoids, including this compound, was obtained at a pressure of 25 MPa and a temperature of 40°C, using a methanol (B129727)/ethanol (B145695) mixture as a co-solvent. ftb.com.hrnih.gov SFE is recognized for its ability to produce clean extracts without residual toxic solvents, although the high initial equipment cost can be a limiting factor.
Table 2: Profile of Modern Assisted Extraction Technologies for this compound
| Technology | Principle | Key Parameters | Advantages for this compound Extraction |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. scielo.br | Frequency, power, time, temperature, solvent type. mdpi.com | Higher efficiency than conventional methods; reduced extraction time and energy use. nih.govresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid, targeted heating of the solvent and plant matrix. jst.go.jp | Microwave power, time, temperature, solvent choice. researchgate.net | Highest extraction efficiency and reproducibility in some studies; significantly faster than UAE and conventional methods. nih.govresearchgate.net |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) with tunable solvating power as the extraction medium. ftb.com.hr | Pressure, temperature, co-solvent type and ratio. nih.gov | Produces high-purity extracts without toxic solvent residue; highly selective. ftb.com.hr |
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is a modern and efficient technique for extracting bioactive compounds from solid and semi-solid samples. thermofisher.commdpi.com It utilizes conventional solvents at elevated temperatures (typically 50-200°C) and pressures (around 1500 psi). thermofisher.comnih.gov These conditions maintain the solvent in a liquid state above its boiling point, which enhances the extraction process in several ways. The high temperature increases the solubility of analytes and decreases the viscosity of the solvent, allowing for better penetration into the sample matrix. thermofisher.com The elevated pressure facilitates the desorption of the analyte from the sample matrix. thermofisher.com
The primary advantages of ASE over traditional methods like Soxhlet or maceration include a significant reduction in extraction time (often to 15-30 minutes per sample) and solvent volume. thermofisher.comresearchgate.net The process can be fully automated, ensuring high reproducibility and a controlled, oxygen-free environment that protects thermosensitive compounds from degradation. thermofisher.commdpi.com While specific studies detailing the ASE of this compound are not prevalent, the technique has been successfully applied to extract flavonoids and other polyphenols from various plant materials, including hawthorn, a known source of the compound. mdpi.comresearchgate.net The optimization of ASE parameters such as temperature, solvent choice, static time, and the number of extraction cycles is crucial for maximizing the recovery of the target flavonoid. mdpi.comnih.gov
Purification Strategies
Following crude extraction, a series of purification steps are essential to isolate this compound from the complex mixture of co-extracted phytochemicals. The polarity of flavonoids can be very similar, making their separation a laborious process that often requires a multi-step approach combining different techniques to achieve high purity. scielo.brresearchgate.net
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup, fractionation, and concentration of analytes from complex mixtures before chromatographic analysis. innovareacademics.in The method involves passing a liquid sample through a solid sorbent (the stationary phase), on which either the target compound or impurities are retained. innovareacademics.in For the purification of this compound, SPE is typically used to remove interfering substances from the crude plant extract. researchgate.netwisdomlib.org
Commonly, reversed-phase sorbents like C18 are employed. The crude extract is loaded onto the SPE cartridge, and a polar solvent is used to wash away highly polar impurities. Subsequently, a less polar solvent is used to elute the flavonoids of interest, including this compound. This step effectively concentrates the flavonoid fraction and removes compounds that could interfere with subsequent high-resolution chromatographic purification. researchgate.netresearchgate.net
Non-Chromatographic Separation Methods
In recent years, several non-chromatographic methods have been developed to offer greener and more efficient alternatives for flavonoid purification. scielo.brresearchgate.net
Ionic Liquids: These are salts with low melting points that can be used as extraction solvents. In one study, a mixture of the ionic liquid 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and lithium chloride, assisted by ultrasound, was successfully used to isolate a mixture containing this compound from Phyllostachys edulis leaves. scielo.br
Macroporous Resins: Adsorption using macroporous resins is another effective technique for the enrichment and preliminary separation of flavonoids. researchgate.net Different resins exhibit varying adsorption and desorption characteristics based on their surface area, pore size, and polarity. Research on hawthorn leaf extracts demonstrated that HPD-400 resin had the best capacity for adsorbing and desorbing this compound. Through optimization of this process, the content of this compound in the product was increased 8.43-fold with a recovery yield of 81.2%. researchgate.net
Eutectic Solvents: Deep eutectic solvents (DES) are another class of green solvents used for extraction. The general procedure involves mixing the powdered plant material with a DES, often with ultrasound assistance, followed by filtration. The extract is then passed through a macroporous resin column to separate the flavonoids from the solvent components. scielo.br
Preparative Chromatographic Techniques (e.g., Preparative HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the final purification of flavonoids, capable of yielding compounds with very high purity (>98%). scielo.brnih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of sample.
This technique is often employed after preliminary purification steps like SPE or column chromatography have enriched the target compound. nih.gov For instance, a semi-purified flavonoid fraction from Crataegus pinnatifida was subjected to Prep-HPLC using an acetonitrile-water mobile phase to isolate individual compounds like vitexin (B1683572) with high purity. nih.gov A similar approach is applicable for this compound, where a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small percentage of acid like acetic or formic acid to improve peak shape) would be used to achieve fine separation from other closely related flavonoids. nih.govpsu.edu
Optimization of Extraction and Purification Parameters for Enhanced Yield and Purity
The efficiency of both extraction and purification is highly dependent on the careful optimization of various parameters. The goal is to maximize the recovery of this compound while minimizing the extraction of impurities and preventing degradation of the target molecule. scirp.org
Key parameters for optimization include:
Extraction Method: Studies comparing different methods on Crataegus monogyna found that modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) were more efficient than conventional methods like maceration or Soxhlet extraction. MAE, in particular, offered the highest extraction efficiency with high reproducibility in a much shorter time. researchgate.net
Solvent System: The type and concentration of the solvent are critical. For flavonoids, aqueous mixtures of ethanol or methanol are commonly used. scirp.org For instance, when extracting polyphenols from hawthorn, a 50% ethanol solution yielded higher concentrations of vitexin compared to 96% ethanol. researchgate.net The addition of a small amount of acid (e.g., 0.5% acetic acid) can also improve extraction yield. scirp.org
Temperature and Time: Higher temperatures generally increase extraction efficiency, but excessive heat can cause degradation. mdpi.commdpi.com For water-based extractions from hawthorn, increasing the temperature from 20°C to 60°C significantly improved extraction kinetics. mdpi.com Similarly, optimizing the static time and number of cycles in ASE is crucial for achieving maximum yield without degrading the compound. mdpi.com
Purification Parameters: In preparative chromatography, the choice of stationary phase, mobile phase composition, gradient profile, flow rate, and sample loading must be optimized to achieve baseline separation of the target compound from its impurities. nih.gov For macroporous resin purification, parameters such as sample concentration, pH, flow rates for adsorption and desorption, and the ethanol concentration for elution need to be fine-tuned to maximize recovery and purity. researchgate.net
The table below summarizes findings on the optimization of various extraction methods for flavonoids, including this compound, from Crataegus species.
Table 1: Comparison of Extraction Methods for Flavonoids from Hawthorn (Crataegus monogyna)
| Extraction Method | Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Highest extraction efficiency and reproducibility. Optimal extraction achieved in under 3 minutes at 60°C. | researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Higher extraction efficiency than conventional methods. | researchgate.net |
| Soxhlet Extraction | Comparatively low extract yield compared to non-conventional techniques. | researchgate.net |
| Maceration | Requires a longer extraction time and results in lower yields compared to MAE and UAE. | researchgate.net |
| Water Infusion/Maceration | Grinding the plant material is the most critical parameter for increasing yield. Extraction at 60°C is effective. | mdpi.com |
The following table provides an example of optimized purification parameters using macroporous resins.
Table 2: Optimized Parameters for Purification of this compound using HPD-400 Macroporous Resin
| Parameter | Optimal Condition | Result | Reference |
| Resin Type | HPD-400 | Best adsorption and desorption capacity | researchgate.net |
| Elution Solvent | Ethanol-water solution | Effective desorption of the target compound | researchgate.net |
| Overall Process | Dynamic adsorption and desorption on a packed column | Content of this compound increased from 2.63% to 22.2% (8.43-fold increase) | researchgate.net |
| Recovery Yield | N/A | 81.2% | researchgate.net |
Biosynthesis and Metabolism of Vitexin 2 O Rhamnoside
Elucidation of Biosynthetic Pathways in Plant Systems
The biosynthesis of Vitexin-2''-O-rhamnoside is an extension of the well-established flavonoid pathway. The process begins with the general phenylpropanoid pathway, leading to the formation of key intermediates. The flavone (B191248) apigenin (B1666066) serves as the foundational structure, which undergoes C-glycosylation to form vitexin (B1683572) (apigenin-8-C-glucoside). nih.govmdpi.com
The core of this compound synthesis branches from the central flavonoid intermediate, naringenin. mdpi.com Naringenin is converted to a 2-hydroxyflavanone, which then serves as a substrate for a C-glycosyltransferase (CGT). This enzyme facilitates the attachment of a glucose molecule to the flavanone (B1672756) structure, forming vitexin. mdpi.com The final and defining step is the specific glycosylation of the vitexin molecule. A rhamnosyltransferase enzyme catalyzes the transfer of a rhamnose sugar moiety from a donor molecule, typically UDP-rhamnose, to the 2''-hydroxyl group of the glucose on vitexin. cas.czmdpi.com This creates the final this compound compound. mdpi.com This "decoration first" pathway, where the C-glycosylation and subsequent O-glycosylation occur on the flavanone core, is a recognized mechanism for the formation of such complex flavonoid glycosides in plants. mdpi.com
Enzymatic Transformations and Glycosylation Mechanisms
The creation of this compound is critically dependent on the sequential action of specific enzymes, particularly glycosyltransferases (GTs). mdpi.com These enzymes are responsible for attaching sugar moieties to the flavonoid aglycone, a process that significantly enhances the compound's stability and solubility. frontiersin.org
Glycosylation is generally the final step in flavonoid biosynthesis and is catalyzed by UDP-glycosyltransferases (UGTs), which belong to the GT1 family. mdpi.comfrontiersin.org These enzymes utilize activated sugar donors, such as UDP-glucose and UDP-rhamnose, to glycosylate secondary metabolites. mdpi.com In the case of this compound, the process involves two key enzymatic steps. First, a C-glucosyltransferase attaches glucose to the apigenin backbone to form vitexin. Following this, a specific O-rhamnosyltransferase acts on the 2''-position of the C-linked glucose of vitexin. frontiersin.orgoup.com
Role of Specific Glycosyltransferases (e.g., Vitexin 2"-O-rhamnoside 7-O-methyltransferase)
While the direct rhamnosyltransferase for the 2''-position is a key enzyme, other enzymes can further modify the molecule. One such enzyme is S-adenosyl-L-methionine: vitexin 2"-O-rhamnoside 7-O-methyltransferase, which has been isolated and characterized from oat (Avena sativa). ebi.ac.uk This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 7-hydroxyl group on the A-ring of this compound. ebi.ac.uk Kinetic studies suggest this methylation is the final step in the biosynthesis of 7-O-methylvitexin 2"-O-rhamnoside in oats. ebi.ac.uk The enzyme exhibits high specificity, with Km values of 1.6 µM for S-adenosyl-L-methionine and 15 µM for this compound. ebi.ac.uk This indicates a highly regulated and specific modification process.
Key Enzymes in this compound Biosynthesis and Modification
| Enzyme | Function | Substrate(s) | Product | Plant Source Example |
|---|---|---|---|---|
| C-glycosyltransferase (CGT) | Attaches glucose to the flavanone core | 2-hydroxyflavanone, UDP-glucose | Vitexin | General in plants producing flavone C-glycosides mdpi.com |
| 2''-O-rhamnosyltransferase | Attaches rhamnose to the 2''-position of vitexin's glucose | Vitexin, UDP-rhamnose | This compound | Inferred in plants like Dendrobium devonianum mdpi.com |
| S-adenosyl-L-methionine: vitexin 2"-O-rhamnoside 7-O-methyltransferase | Methylates the 7-hydroxyl group | This compound, S-adenosyl-L-methionine | 7-O-methylvitexin 2"-O-rhamnoside | Avena sativa (Oat) ebi.ac.uk |
Metabolic Fate and Biotransformation Studies in Non-Human Systems
Studies in non-human systems, primarily rodents, have shed light on the metabolic fate of this compound. A key finding is its low oral bioavailability, which is reported to be less than 5%. unicamp.brresearchgate.net This suggests that the compound is either poorly absorbed from the gastrointestinal tract or undergoes significant metabolism before reaching systemic circulation. researchgate.net
Pharmacokinetic studies in mice have shown that after oral administration, this compound is rapidly distributed throughout the body. researchgate.net The highest concentrations are found in the intestine, stomach, gallbladder, and liver. researchgate.net When administered intravenously, the compound is primarily excreted as the unchanged parent molecule through both biliary and renal routes. medchemexpress.com The significant difference between oral and intravenous administration points to a substantial first-pass effect. medchemexpress.com
The low bioavailability also suggests potential biotransformation by the gut microbiota. unicamp.br Like other flavonoid glycosides, this compound is likely subject to degradation by colonic microbes. phytopharmajournal.com This process may involve initial deglycosylation to its aglycone, vitexin, which can then be further broken down into smaller phenolic acids. phytopharmajournal.com However, specific studies detailing the microbial metabolites of this compound are still needed to fully confirm this pathway. unicamp.br
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value/Observation | Administration Route | Reference |
|---|---|---|---|
| Oral Bioavailability | 4.89% | Oral vs. Intravenous | researchgate.net |
| Highest Tissue Concentration (Oral) | Intestine, stomach, gallbladder, liver | Oral | researchgate.net |
| Highest Tissue Concentration (IV) | Gallbladder, liver, intestine, kidney | Intravenous | researchgate.net |
| Excretion (Oral) | Cumulative ratio of 4.13% in urine and 38.89% in feces | Oral | medchemexpress.com |
| Excretion (IV) | Cumulative ratio of 12.83% in urine and 24.65% in feces | Intravenous | medchemexpress.com |
Influences of Environmental and Genetic Factors on Biosynthetic Regulation
The production of flavonoids, including this compound, in plants is not static but is influenced by a combination of genetic predispositions and environmental cues. nih.govagricultforest.ac.me Genetic factors determine the presence and efficiency of the necessary biosynthetic enzymes, such as specific glycosyltransferases. mdpi.com Different plant species, and even varieties within a species, can show significant variation in their flavonoid profiles due to their unique genetic makeup. oup.com
Environmental factors play a crucial role in modulating the expression of genes involved in the flavonoid biosynthetic pathway. agricultforest.ac.me These factors include:
Light: UV radiation is a well-known inducer of flavonoid biosynthesis, as these compounds can act as sunscreens to protect the plant from DNA damage.
Temperature: Both high and low temperature stress can alter the expression of biosynthetic genes and lead to changes in flavonoid accumulation.
Biotic Stress: Attack by pathogens or herbivores can trigger defense responses in plants, often leading to an increased synthesis of flavonoids, which may have antimicrobial or anti-feedant properties.
Phytohormones, such as abscisic acid and gibberellins, also interact with these environmental signals to regulate the complex network of gene expression that controls the final concentration of compounds like this compound in plant tissues. agricultforest.ac.me
Sophisticated Analytical Techniques for Characterization and Quantification of Vitexin 2 O Rhamnoside
Chromatographic Methodologies
Chromatography is fundamental to the separation and initial identification of Vitexin-2''-O-rhamnoside from complex matrices such as plant extracts and biological fluids.
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PAD) Detection
High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PAD) detection is a widely used and robust method for the quantification of this compound. academicjournals.orgsigmaaldrich.cnwisdomlib.org These methods often involve a reversed-phase column, typically a C18 or a phenyl column, and a mobile phase consisting of an aqueous solution (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). academicjournals.orgresearchgate.netnih.gov
A key aspect of HPLC-UV/PAD analysis is the selection of an appropriate detection wavelength. For this compound, a wavelength of around 340 nm or 360 nm is commonly used to achieve good selectivity and sensitivity. academicjournals.orgresearchgate.netacademicjournals.org The method's validation typically includes assessments of linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). academicjournals.orgnih.gov For instance, one validated HPLC-UV method demonstrated linearity in the concentration range of 0.5 to 100 µg/mL. academicjournals.orgacademicjournals.org Another study reported a linear range of 4.05–202.50 μg/mL. researchgate.netnih.gov
The retention time of this compound can vary depending on the specific chromatographic conditions. In one method using a phenyl column, the retention time was observed between 12.70 and 13.28 minutes, with a total analysis time of 16 minutes. academicjournals.org The use of a phenyl-silica column has been shown to provide excellent chromatographic resolution, leading to improved LOD and LOQ. academicjournals.orgacademicjournals.org
Table 1: Examples of HPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Detection Wavelength (nm) | Linear Range (µg/mL) | Reference |
| Ascentis-phenyl supelco (250 mm x 4.6 mm, 5 µm) | Water (pH=3.0) / Acetonitrile (gradient) | 340 | 0.5 - 100 | academicjournals.orgacademicjournals.org |
| Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm) | Tetrahydrofuran/Acetonitrile/0.05% Phosphoric Acid (20:3:77, v/v/v) | 360 | 4.05 - 202.50 | researchgate.netnih.gov |
| Diamonsil C18 (250 x 4.6 mm, 5 µm) | THF/ACN/Methanol/0.05% Phosphoric Acid (pH 5.0) (18:1:1:80, v/v/v/v) | 340 | 1.00 - 100 | researchgate.net |
| Phenomenex Luna C18 | Not specified | 338 | Not specified | wisdomlib.org |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. biocrick.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures.
For the analysis of this compound, UHPLC is often coupled with mass spectrometry, but it can also be used with DAD detection. bibliomed.org A validated UHPLC-DAD method for the analysis of related compounds in Passiflora species used a C18 column and a gradient elution with 0.5% formic acid and acetonitrile, with detection at 340 nm. bibliomed.org The shorter analysis times and improved separation efficiency make UHPLC a powerful tool for high-throughput analysis. biocrick.comnih.gov
Microemulsion Liquid Chromatography (MELC)
Microemulsion Liquid Chromatography (MELC) is a novel chromatographic technique that has been applied to the simultaneous determination of this compound and other flavonoids in hawthorn extracts. researchgate.netmdpi.com MELC utilizes a microemulsion as the mobile phase, which can enhance the separation of certain compounds. One study reported mean recoveries in the range of 98.6–101.6% for several flavonoids, including this compound, using this method. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound, especially when dealing with complex biological matrices.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and selective technique used for the quantification of this compound in various samples, including rat plasma. biocrick.comnih.gov This method typically involves a UHPLC system for separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov
In positive ion mode, the precursor ion for this compound is often observed at m/z 579. nih.govresearchgate.net A common fragmentation pattern involves the loss of the rhamnose moiety, resulting in a product ion at m/z 433. nih.govresearchgate.net In negative ion mode, the precursor ion is observed at m/z 577.1, which can fragment to ions at m/z 413.1. scielo.br
The high sensitivity of UPLC-ESI-MS/MS allows for low limits of quantification, with one study reporting a lower limit of quantification (LLOQ) of 10 ng/mL in rat plasma. nih.gov This makes the technique particularly suitable for pharmacokinetic studies.
Table 2: UPLC-ESI-MS/MS Parameters for this compound Analysis in Rat Plasma
| Parameter | Value | Reference |
| Column | ACQUITY UPLC BEH C18 (50mm x 2.1mm, 1.7µm) | nih.gov |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) (gradient) | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Monitored Transition (MRM) | m/z 579 → 433 | nih.govresearchgate.net |
| Linear Range (ng/mL) | 10 - 2500 | nih.gov |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | nih.gov |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) provides high-resolution mass data, which is invaluable for the unambiguous identification of compounds in complex mixtures. This technique has been used to identify this compound in plant extracts. doi.org
In a study analyzing Dendrobium huoshanense, this compound was identified using UHPLC-Q-TOF/MS. doi.org The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, providing strong evidence for the compound's identity. In negative ion mode, the fragmentation of the [M-H]⁻ ion of vitexin-type compounds often involves losses of C₄H₈O₃ (120 Da) and subsequent losses of water (H₂O) or carbon monoxide (CO). mdpi.comakjournals.comnih.gov
Spectroscopic Characterization for Advanced Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. sigmaaldrich.comchemicalbook.comavachem.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule. embrapa.br
In a study characterizing the metabolic profile of Passiflora species, ¹H NMR and ¹³C NMR were used to identify this compound. embrapa.br The presence of glucose and rhamnose units was confirmed by specific resonances. For instance, the anomeric proton of the glucose unit attached at C-8 was observed at δ 4.76 (d, J = 9.9 Hz, H-1''), while the anomeric proton of the rhamnose unit appeared at δ 4.98 (br s, H-1'''). embrapa.br The doublet at δ 0.48 (d, J = 6.2 Hz, H-6''') corresponding to the C-6''' methyl group of the rhamnose unit further validated the structure. embrapa.br The flavonoid's aglycone portion was characterized by signals at δ 6.30 (s, H-6), δ 6.76 (s, H-3), and an AA'BB' coupling system for the B-ring protons at δ 7.91 (d, J = 8.8 Hz, H-2'/H-6') and δ 6.94 (d, J = 8.8 Hz, H-3'/H-5'). embrapa.br
Quantitative NMR (qNMR) has also been established as a primary analytical method for certifying reference standards of natural products like this compound. sigmaaldrich.com This technique allows for content assignment and identity proof in a single measurement, using an internal standard for calculation. sigmaaldrich.com
Table 1: Key ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ) | Multiplicity and Coupling Constant (J) |
|---|---|---|
| H-1'' | 4.76 ppm | d, J = 9.9 Hz |
| H-1''' | 4.98 ppm | br s |
| H-6''' | 0.48 ppm | d, J = 6.2 Hz |
| H-6 | 6.30 ppm | s |
| H-3 | 6.76 ppm | s |
| H-2'/H-6' | 7.91 ppm | d, J = 8.8 Hz |
| H-3'/H-5' | 6.94 ppm | d, J = 8.8 Hz |
Source: Farag et al., 2016; Ferreira et al., 2016 embrapa.br
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the preliminary identification and quantification of this compound. wisdomlib.orgresearchgate.netresearchgate.net The UV spectrum of this compound exhibits characteristic absorption maxima (λmax) that are indicative of its flavone (B191248) structure.
Studies have reported λmax values for this compound at approximately 215, 271, and 332-340 nm. academicjournals.orgacademicjournals.orgcaymanchem.com For quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, a wavelength of 338 nm, 340 nm, or 360 nm is often selected to ensure selectivity and sensitivity. wisdomlib.orgacademicjournals.orgnih.gov While the compound shows a higher absorption at around 260-270 nm, the longer wavelength of ~340 nm is often preferred for quantification in complex mixtures to gain selectivity and minimize interference from other compounds. academicjournals.orgscielo.br
Table 2: UV Absorption Maxima (λmax) of this compound
| λmax (nm) | Reference(s) |
|---|---|
| 215, 271, 332 | caymanchem.com |
| 270, 334 | scielo.brscielo.br |
| 340 | academicjournals.orgacademicjournals.org |
Method Validation Parameters: Specificity, Linearity, Sensitivity, Accuracy, Precision, Robustness
To ensure the reliability of quantitative analytical methods for this compound, a thorough validation process is essential, encompassing several key parameters. wisdomlib.orgelementlabsolutions.com
Specificity: This ensures that the analytical signal is solely from this compound and not from any other components in the sample matrix, such as impurities or other flavonoids. wisdomlib.orgacademicjournals.org In HPLC methods, specificity is confirmed by the distinct separation of the this compound peak from other compounds, with no interfering peaks at its retention time in blank samples. wisdomlib.orgacademicjournals.org
Linearity: This parameter demonstrates a direct proportional relationship between the concentration of this compound and the analytical response over a defined range. wisdomlib.orgacademicjournals.org For example, a validated HPLC method showed linearity for this compound in the concentration range of 4.05–202.50 μg/mL with a correlation coefficient greater than 0.998. researchgate.netnih.gov Another study demonstrated linearity in the range of 0.5 to 100 µg/mL with a correlation coefficient of 0.9925. academicjournals.org In rat plasma, linearity was achieved over the concentration range of 10–50,000 ng/mL. nih.gov
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. academicjournals.orgnih.gov For an HPLC-UV method, the LOD and LOQ for this compound were found to be 0.6 ng and 2 ng, respectively. researchgate.netnih.gov Another method reported an LOD of 100 ng/mL and an LOQ of 200 ng/mL. academicjournals.org A highly sensitive UPLC-MS/MS method in rat plasma established a lower limit of quantification (LLOQ) of 10 ng/mL. nih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by recovery studies. wisdomlib.orgacademicjournals.org A validated method showed recovery greater than 95%. academicjournals.org In another study analyzing rat plasma, the accuracy, expressed as relative error (RE), was between -9.3% and 1.0%. nih.gov
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.orgacademicjournals.org It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For this compound, intra- and inter-day precision, expressed as the relative standard deviation (RSD), has been reported to be less than 3%. researchgate.netnih.gov In a UPLC-MS/MS method, the intra- and inter-day precisions were less than 11% and 2.4%, respectively. nih.gov
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. wisdomlib.orgacademicjournals.org For HPLC methods, this can include variations in mobile phase composition, pH, and flow rate. academicjournals.org
Table 3: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Reported Range/Value | Method | Reference(s) |
|---|---|---|---|
| Linearity Range | 4.05–202.50 μg/mL | HPLC-UV | researchgate.netnih.gov |
| 0.5–100 µg/mL | HPLC-DAD | academicjournals.org | |
| 10–50,000 ng/mL | UPLC-MS/MS | nih.gov | |
| Correlation Coefficient (r or r²) | > 0.998 | HPLC-UV | researchgate.netnih.gov |
| 0.9925 | HPLC-DAD | academicjournals.org | |
| > 0.999 | RP-HPLC | wisdomlib.org | |
| LOD | 0.6 ng | HPLC-UV | researchgate.netnih.gov |
| 100 ng/mL | HPLC-DAD | academicjournals.org | |
| LOQ | 2 ng | HPLC-UV | researchgate.netnih.gov |
| 200 ng/mL | HPLC-DAD | academicjournals.org | |
| 10 ng/mL (LLOQ) | UPLC-MS/MS | nih.gov | |
| Accuracy (Recovery / RE) | > 95% | HPLC-DAD | academicjournals.org |
| -9.3% to 1.0% (RE) | UPLC-MS/MS | nih.gov | |
| Precision (RSD) | < 3% (Intra- & Inter-day) | HPLC-UV | researchgate.netnih.gov |
Quantitative Analysis in Complex Biological and Plant Matrices
The quantification of this compound in complex matrices like plant extracts and biological fluids is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic research. sigmaaldrich.comwisdomlib.orgscielo.brbiocrick.com
High-Performance Liquid Chromatography (HPLC), often coupled with UV researchgate.netnih.gov or Diode-Array Detection (DAD) academicjournals.orgacademicjournals.org, is a widely used technique for this purpose. For instance, an HPLC-DAD method was developed to quantify this compound in aqueous extracts of different Passiflora species. academicjournals.orgacademicjournals.org The study found that the content was highest in P. foetida (7.21%), followed by P. setacea cv. BRS Pérola do Cerrado (3.66%), and P. alata (2.89%). academicjournals.orgresearchgate.net Similarly, HPLC methods have been successfully applied to determine the amount of this compound in hawthorn (Crataegus species) leaves and fruits. nih.govnih.gov
For the analysis of this compound in biological matrices, such as rat plasma, more sensitive and selective techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are employed. nih.govnih.govbiocrick.com These methods allow for the detection and quantification of very low concentrations of the analyte, which is essential for pharmacokinetic studies. nih.gov A validated UPLC-MS/MS method was used to determine this compound in rat plasma, involving a simple protein precipitation step for sample preparation. nih.govnih.gov This method was successfully applied to investigate the pharmacokinetic profile of the compound after oral or intravenous administration. nih.govnih.gov
Table 4: Reported Content of this compound in Various Plant Matrices
| Plant Species | Plant Part | Method | Concentration / Content | Reference(s) |
|---|---|---|---|---|
| Passiflora foetida | Leaves | HPLC-DAD | 7.21% of lyophilized extract | academicjournals.orgresearchgate.net |
| Passiflora setacea cv. BRS Pérola do Cerrado | Leaves | HPLC-DAD | 3.66% of lyophilized extract | academicjournals.orgresearchgate.net |
| Passiflora alata | Leaves | HPLC-DAD | 2.89% of lyophilized extract | academicjournals.orgresearchgate.net |
Mechanistic Investigations of Vitexin 2 O Rhamnoside S Biological Activities: in Vitro and Preclinical in Vivo Models
Antioxidant Mechanisms
Vitexin-2''-O-rhamnoside, a flavonoid glycoside, demonstrates significant antioxidant properties through various mechanisms. These include the direct scavenging of free radicals, modulation of antioxidant enzyme systems, and activation of key signaling pathways that regulate the cellular antioxidant response.
Free Radical Scavenging Activities
This compound has been shown to be an effective scavenger of reactive oxygen species (ROS), which are key contributors to cellular damage and aging. Studies have demonstrated its ability to inhibit the oxidation of molecules like 5-(6-)chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), indicating potent free radical scavenging activity. researchgate.net In various experimental models, treatment with related compounds like vitexin (B1683572) has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby preventing cellular damage induced by oxidative stress. nih.govresearchgate.net The core structure of vitexin, which is the basis for this compound, is recognized for its capacity to donate electrons and act as a good radical scavenger. nih.gov
Modulation of Antioxidant Enzyme Systems
A crucial aspect of this compound's antioxidant activity is its ability to enhance the body's endogenous antioxidant defense systems. The parent compound, vitexin, has been observed to increase the activity of several key antioxidant enzymes. nih.govmdpi.com In preclinical studies, vitexin administration has been linked to increased levels and activities of enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.govresearchgate.net Furthermore, it has been shown to positively influence other components of the antioxidant system, including Glutathione Reductase (GR), NAD(P)H: quinone oxidoreductase-1 (NQO-1), and Heme Oxygenase-1 (HO-1). nih.gov For instance, this compound has been found to inhibit the decrease in SOD activity under oxidative stress conditions. medchemexpress.com
Table 1: Effect of Vitexin and its Derivatives on Antioxidant Enzymes
| Enzyme | Effect | Model System |
|---|---|---|
| Superoxide Dismutase (SOD) | Increased activity/levels | In vivo and in vitro models |
| Catalase (CAT) | Increased activity/levels | In vivo and in vitro models |
| Glutathione Peroxidase (GPx) | Increased activity/levels | In vivo and in vitro models |
| NAD(P)H: quinone oxidoreductase-1 (NQO-1) | Upregulated expression | In vitro models |
| Heme Oxygenase-1 (HO-1) | Upregulated expression | In vitro models |
| Glutathione Reductase (GR) | Enhanced activity | In vivo models |
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a master regulator of the antioxidant response in cells. This compound and its parent compound, vitexin, have been shown to activate this critical pathway. researchgate.net Activation of Nrf2 leads to its translocation into the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of various cytoprotective genes. nih.gov This, in turn, upregulates the expression of a suite of antioxidant enzymes, including HO-1 and NQO-1. nih.govnih.gov Studies have demonstrated that vitexin can promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense and protecting against oxidative damage. nih.gov This activation of the Nrf2 pathway is a key mechanism by which this compound exerts its protective effects against oxidative stress-related conditions. researchgate.netphytopharmajournal.com
Anti-inflammatory Pathways
This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways and inhibiting the production of pro-inflammatory mediators. These actions have been observed in both in vitro and preclinical in vivo models, highlighting its therapeutic potential for inflammatory conditions.
Inhibition of Pro-inflammatory Mediators
A significant body of research demonstrates that vitexin, the parent compound of this compound, effectively downregulates the production of numerous pro-inflammatory mediators. nih.gov In various experimental setups, vitexin has been shown to inhibit the release of cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netamegroups.org Furthermore, it suppresses the activity of pro-inflammatory enzymes like Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.govphytopharmajournal.com The inhibitory action of vitexin also extends to Matrix Metalloproteases (MMPs), which are involved in tissue degradation during inflammation. nih.govphytopharmajournal.com For example, vitexin has been found to alleviate IL-1β-induced inflammatory responses in chondrocytes by reducing the expression of IL-6, TNF-α, and various MMPs. researchgate.net
Table 2: Inhibition of Pro-inflammatory Mediators by Vitexin
| Mediator | Effect | Model System |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Decreased expression/release | In vivo and in vitro models |
| Interleukin-1β (IL-1β) | Decreased expression/release | In vivo and in vitro models |
| Interleukin-6 (IL-6) | Decreased expression/release | In vivo and in vitro models |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression/activity | In vivo and in vitro models |
| Cyclooxygenase-2 (COX-2) | Decreased expression/activity | In vivo and in vitro models |
| Matrix Metalloproteases (MMPs) | Decreased expression/activity | In vitro models |
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. Vitexin has been shown to directly inhibit the NF-κB transcription factor. nih.govtjpr.org By suppressing the activation of NF-κB, vitexin effectively blocks the transcription of a wide range of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov Mechanistic studies have revealed that vitexin can prevent the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus. tjpr.orgnih.gov This modulation of the NF-κB pathway is a cornerstone of the anti-inflammatory effects observed with vitexin and, by extension, this compound. researchgate.netresearchgate.net
Enhancement of Anti-inflammatory Cytokines (e.g., IL-4, IL-10)
This compound has been identified as a significant constituent in plant extracts that exhibit immunomodulatory effects. Research on extracts from Turnera subulata, where this compound is a major component, demonstrated a capacity to modulate the inflammatory response in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.gov These extracts were shown to alter the secretion of various cytokines, including the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov While the parent compound, vitexin, has been more directly studied for its ability to upregulate the anti-inflammatory cytokines IL-4 and IL-10, the findings on extracts rich in this compound suggest its contribution to these anti-inflammatory pathways. nih.govnih.govusm.my In contrast, other studies have noted that this compound can promote the secretion of immunomodulatory cytokines such as IL-2, IL-6, and IL-12 in preclinical models of immunosuppression. medchemexpress.comnih.gov
Cell Proliferation and Apoptosis Modulation (in specific cell lines/models)
This compound demonstrates varied effects on cell survival and programmed cell death, known as apoptosis, depending on the specific cell type and experimental model. Its modulatory role ranges from inhibiting the proliferation of cancer cells to protecting non-cancerous cells from apoptotic death.
A significant biological activity of this compound is its ability to inhibit cell growth by interfering with DNA synthesis, a critical process for cell proliferation. This effect has been specifically documented in human breast cancer cells. In vitro studies have shown that this compound strongly inhibits DNA synthesis in the MCF-7 breast cancer cell line. medchemexpress.comresearchgate.netmedkoo.com The potency of this inhibition has been quantified, establishing a clear anti-proliferative effect against this cancer cell line. medchemexpress.commedkoo.commedchemexpress.com
Table 1: Inhibitory Effect of this compound on DNA Synthesis
| Compound | Cell Line | Activity | IC₅₀ Value |
|---|
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit a biological process by 50%.
The modulation of apoptosis by this compound appears to be highly context-dependent, with prominent anti-apoptotic effects observed in specific models. In studies using human adipose-derived stem cells (hADSCs) subjected to oxidative stress from hydrogen peroxide, this compound demonstrated a protective role. medchemexpress.com Treatment with the compound significantly alleviated morphological damage, including nuclear condensation, and reduced the percentage of apoptotic and necrotic cells. medchemexpress.com Mechanistically, this protective effect was associated with a reduction in intracellular caspase-3 activity, a key executioner enzyme in the apoptotic cascade. medchemexpress.commedchemexpress.commedchemexpress.com This suggests that in certain non-cancerous cell types, this compound functions to inhibit apoptosis and promote cell survival. medchemexpress.com While related flavonoids like vitexin and vitexin-2-O-xyloside have been shown to induce apoptosis in various cancer cell lines through pathways involving mitochondrial damage and caspase activation, the direct evidence for this compound points towards an inhibitory role in the specific models studied so far. scispace.comresearchgate.netnutrafoods.eu
Cell Cycle Arrest
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by influencing key cellular signaling pathways involved in cell survival, immunity, and inflammation.
A primary pathway modulated by this compound is the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling cascade. In preclinical in vivo models of cyclophosphamide-induced immunosuppression, administration of this compound was found to upregulate the phosphorylation levels of both PI3K and Akt in a dose-dependent manner. medchemexpress.comnih.gov The activation of this pathway is crucial for cell survival and proliferation and is linked to the observed immunomodulatory and antioxidant effects of the compound in these models. nih.gov
Additionally, there is evidence to suggest the involvement of this compound in modulating other inflammatory pathways. Studies on plant extracts where this compound is a notable component indicate an interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.netdntb.gov.uaresearchgate.net These pathways are central regulators of the inflammatory response, and their modulation may contribute to the anti-inflammatory properties associated with the compound. usm.myresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Vitexin |
| Vitexin-2-O-xyloside |
| Interleukin-2 (IL-2) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Interleukin-12 (IL-12) |
| Hydrogen peroxide |
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, growth, and survival. phytopharmajournal.com Dysregulation of this pathway is a hallmark of various diseases. phytopharmajournal.com Research has identified this compound as a modulator of this crucial pathway.
In a preclinical in vivo model using mice with cyclophosphamide-induced immunosuppression, administration of this compound was found to improve immunosuppression and counter oxidative stress. nih.govwikipedia.org A key mechanistic finding from this study was that this compound upregulated the phosphorylation levels of PI3K and Akt in a dose-dependent manner. nih.govwikipedia.org This suggests that the compound activates the PI3K/Akt signaling cascade, which is known to play a vital role in cell survival and immune function. phytopharmajournal.com The activation of this pathway is linked to the observed enhancement of immune cell activity and the restoration of immune homeostasis in the study subjects. nih.govwikipedia.org
Table 1: Effect of this compound on PI3K/Akt Pathway in an Immunosuppressed Mouse Model
| Model | Compound | Key Finding | Observed Outcome | Reference(s) |
| Cyclophosphamide-induced immunosuppressed BALB/c mice | This compound | Increased phosphorylation of PI3K and Akt | Amelioration of immunosuppression and oxidative stress | nih.govwikipedia.org |
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a chain of proteins that relays extracellular signals to the cell nucleus, influencing processes such as cell proliferation and differentiation. nih.gov While direct research specifically investigating the effects of this compound on the MAPK/ERK pathway is not extensively documented, studies on its parent aglycone, vitexin, provide valuable insights.
Research on vitexin has demonstrated its ability to modulate MAPK signaling. For instance, vitexin has been shown to inhibit pro-inflammatory mediator release through the inhibition of p38 MAPK and ERK1/2 signaling pathways. This suggests a potential anti-inflammatory mechanism by interfering with this cascade. Given that this compound is a glycoside of vitexin's aglycone (apigenin), it is plausible that it may share similar modulatory activities on the MAPK/ERK pathway, although further specific investigation is required to confirm this.
AMP-activated Protein Kinase (AMPKα) Signaling Pathway
The AMP-activated Protein Kinase (AMPK) is a master regulator of cellular energy homeostasis, becoming activated during low-energy states to restore balance. Activation of AMPK can stimulate glucose uptake and fatty acid oxidation while inhibiting processes that consume ATP. nih.gov
Direct studies focusing on this compound's interaction with the AMPKα pathway are limited. However, extensive research into its parent compound, vitexin, has established a clear link. Vitexin is recognized as an activator of AMPK. nih.govwikipedia.org This activation is a key mechanism behind its beneficial effects on glucose and fat metabolism. nih.gov For example, in renal cancer cells, vitexin has been shown to induce apoptosis and hyperautophagy through the upregulation of the AMPK/mTOR pathway. wikipedia.org This evidence suggests that the core structure shared with this compound has the capacity to modulate this critical energy-sensing pathway.
Protein Kinase C (PKC) Interactions
Protein Kinase C (PKC) represents a family of protein kinase enzymes that are involved in controlling the function of other proteins through phosphorylation. They play a role in a variety of cellular signaling pathways. Several flavonoids have been shown to interact with important cell survival signaling pathways, including PKC. This interaction is believed to contribute to protective effects against cellular stress. While specific studies detailing the direct interaction between this compound and PKC are not prevalent, the broader class of flavonoids to which it belongs is known to engage with this pathway.
Immunomodulatory Effects (in animal models)
This compound has demonstrated significant immunomodulatory activities in preclinical animal models. In a study utilizing BALB/c mice rendered immunocompromised by cyclophosphamide, the administration of this compound led to a notable improvement in immune function. nih.govwikipedia.org The compound helped restore spleen and thymus indices, which are crucial indicators of immune system health, and mitigated the damage caused by the immunosuppressive agent. nih.govwikipedia.org
T and B Lymphocyte Proliferation
The proliferation of T and B lymphocytes is fundamental to the adaptive immune response. Research has shown that this compound can effectively promote the proliferation of these crucial immune cells. nih.govwikipedia.org In the cyclophosphamide-induced immunosuppression mouse model, treatment with this compound led to a significant increase in the proliferation of spleen lymphocytes, including both T and B cells. nih.govwikipedia.org This finding highlights the compound's potential to enhance the cellular and humoral branches of the adaptive immune system.
Natural Killer (NK) and Cytotoxic T Lymphocyte (CTL) Cell Activities
Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs) are cornerstone components of the innate and adaptive immune systems, respectively, responsible for eliminating infected or malignant cells. nih.govwikipedia.org this compound has been shown to enhance the cytotoxic activities of both NK cells and CTLs. nih.govwikipedia.org In the same immunosuppressed mouse model, the compound administration resulted in heightened NK and CTL activity, demonstrating its ability to bolster the body's cytotoxic immune response. nih.govwikipedia.org This enhancement is also associated with an increased secretion of related cytokines such as IFN-γ and various interleukins. nih.govwikipedia.org
Table 2: Immunomodulatory Effects of this compound in an Animal Model
| Model | Compound | Effect on Lymphocytes | Effect on Cytotoxic Cells | Reference(s) |
| Cyclophosphamide-induced immunosuppressed BALB/c mice | This compound | Promoted proliferation of spleen lymphocytes, T cells, and B cells | Enhanced Natural Killer (NK) cell and Cytotoxic T Lymphocyte (CTL) activities | nih.govwikipedia.org |
Cytokine Secretion Profiles (e.g., IFN-γ, IL-2, IL-6, IL-12)
This compound has demonstrated notable immunomodulatory effects by influencing the secretion of various cytokines. In preclinical in vivo models using mice with cyclophosphamide-induced immunosuppression, administration of this compound led to a significant increase in the secretion and mRNA expression of several key cytokines. nih.gov
Specifically, the compound was found to promote the secretion of Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.govmedchemexpress.com This enhanced cytokine production is associated with the promotion of T and B lymphocyte proliferation and the enhancement of natural killer (NK) and cytotoxic T lymphocyte (CTL) cell activities, indicating a broad enhancement of the immune response. nih.gov
In one study, treatment with this compound resulted in dose-dependent increases in the serum levels of these cytokines. For instance, at different dosages, the levels of IFN-γ, IL-2, IL-6, and IL-12 were all elevated compared to the immunosuppressed control group, highlighting its potential to restore and bolster immune function. nih.gov While some studies on the parent compound, vitexin, have shown it can downregulate pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in certain inflammatory models, this compound appears to upregulate IL-6 in the context of immunosuppression. semanticscholar.orgusm.myresearchgate.net Extracts of Turnera subulata, where this compound is a major constituent, have also been shown to modulate the secretion of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in LPS-activated macrophages. nih.gov
Table 1: Effect of this compound on Cytokine Secretion in Immunosuppressed Mice
| Cytokine | Effect on Secretion | Effect on mRNA Expression | Reference |
|---|---|---|---|
| IFN-γ | Increased | Increased | nih.gov |
| IL-2 | Increased | Increased | nih.govmedchemexpress.com |
| IL-6 | Increased | Increased | nih.govmedchemexpress.com |
| IL-12 | Increased | Increased | nih.govmedchemexpress.com |
Enzyme Modulation and Inhibition
This compound and its parent compound, vitexin, have been investigated for their ability to modulate the activity of various enzymes, suggesting multiple mechanisms through which they exert their biological effects.
Monoamine Oxidase B (MAO-B) Inhibition
While direct studies on this compound's effect on Monoamine Oxidase B (MAO-B) are limited, research on its parent compound, vitexin, provides strong indications of this activity. nih.gov Vitexin has been identified as an inhibitor of the MAO-B enzyme. nih.gov Inhibition of MAO-B is a key therapeutic strategy in managing neurodegenerative conditions like Parkinson's disease, as it prevents the breakdown of dopamine, thereby increasing its levels in the brain. nih.gov Studies on flavonoids structurally related to vitexin have also shown selective and potent inhibition of MAO-B. analis.com.my This suggests that the flavonoid structure common to vitexin and its derivatives is crucial for this inhibitory action.
Neuraminidase Enzyme Inhibition (in influenza virus models)
The antiviral properties of flavonoids, including this compound, have been linked to the inhibition of key viral enzymes. researchgate.netnih.gov One of the primary mechanisms of action against the influenza virus is the inhibition of neuraminidase. encyclopedia.pubnih.govnih.gov This viral surface enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition effectively halts the spread of the infection. nih.govbrieflands.compaho.orgmdpi.com While the broader class of flavonoids is known for this activity, specific inhibitory concentrations for this compound are not extensively detailed in the available literature. However, its inclusion among flavonoids with recognized antiviral potential points to its likely role as a neuraminidase inhibitor. researchgate.netnih.gov
Protease and DNA/RNA Polymerase Inhibition (in antiviral context)
In addition to neuraminidase, flavonoids are known to inhibit other viral enzymes essential for replication, such as proteases and DNA/RNA polymerases. researchgate.netnih.govencyclopedia.pub For instance, the hepatitis C virus (HCV) protease NS3 and the RNA-dependent RNA polymerase (RdRp) are known targets for certain flavonoids. nih.govencyclopedia.pub Inhibition of these enzymes directly interferes with the viral replication cycle. mdpi.com this compound is listed among flavonoids with antiviral properties, and this activity is attributed in part to the inhibition of these critical viral enzymes. researchgate.netnih.gov
α-Amylase and α-Glucosidase Inhibition (in antidiabetic context)
In the context of diabetes management, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic approach to control postprandial hyperglycemia. mdpi.commdpi.comnih.gov Extracts from plants containing this compound have demonstrated inhibitory activity against both α-amylase and α-glucosidase. researchgate.netscispace.com This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the sharp increase in blood glucose levels after a meal. mdpi.comnih.gov While studies often focus on plant extracts, the presence of this compound is correlated with this enzymatic inhibition. researchgate.net
Table 2: Enzyme Modulation by this compound and Related Flavonoids
| Enzyme | Biological Context | Inhibitory Effect | Reference |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Neuroprotection | Inhibition (by parent compound vitexin) | nih.gov |
| Neuraminidase | Antiviral (Influenza) | Inhibition (as a class effect of flavonoids) | researchgate.netnih.govencyclopedia.pub |
| Protease (viral) | Antiviral | Inhibition (as a class effect of flavonoids) | researchgate.netnih.govencyclopedia.pub |
| DNA/RNA Polymerase (viral) | Antiviral | Inhibition (as a class effect of flavonoids) | researchgate.netnih.govencyclopedia.pub |
| α-Amylase | Antidiabetic | Inhibition (by plant extracts containing the compound) | researchgate.netscispace.com |
| α-Glucosidase | Antidiabetic | Inhibition (by plant extracts containing the compound) | researchgate.netscispace.com |
| Quinone Reductase 2 | Cellular Protection | Interaction noted (by parent compound vitexin) | researchgate.net |
Other Enzyme Interactions (e.g., quinone reductase 2)
Research into the broader pharmacological profile of vitexin, the parent compound of this compound, has revealed interactions with other enzyme systems. One such enzyme is quinone reductase 2 (QR2), a flavoprotein that has been studied as a potential drug target. researchgate.net While the precise nature and physiological consequence of the interaction between vitexin and QR2 are still being elucidated, it points to the compound's ability to engage with a variety of enzymatic targets within the cell. researchgate.net Furthermore, vitexin has been shown to modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, contributing to its protective effects against oxidative stress. usm.my
Preclinical Disease Models: Mechanistic Insights
This compound, a flavonoid glycoside found in various medicinal plants, has been the subject of numerous preclinical studies to elucidate its mechanisms of action across a range of disease models. mdpi.com Research in both in vitro cellular systems and in vivo animal models points to its potential therapeutic effects, which are often attributed to its antioxidant, anti-inflammatory, and cell-signaling modulation properties. mdpi.com These investigations provide a foundational understanding of how this compound interacts with biological systems at a molecular level.
The neuroprotective effects of this compound and its parent compound, vitexin, have been explored in models of neurodegenerative diseases and neurological disorders like epilepsy. nih.govnih.gov The underlying mechanisms are multifaceted, primarily involving the mitigation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptotic pathways. usm.mynih.gov
In models of Parkinson's disease, vitexin has been shown to protect dopaminergic neurons from toxicity induced by agents like MPP+ and MPTP. nih.govnih.gov A key mechanism is the activation of the PI3K/Akt signaling pathway, which is a pro-survival pathway. usm.mynih.gov This activation leads to a decrease in the Bax/Bcl-2 ratio and suppressed caspase-3 activity, ultimately inhibiting apoptosis in neuronal cells. usm.mynih.govnih.gov Furthermore, vitexin can enhance the antioxidant defense system by upregulating the Nrf2 pathway, which increases the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govusm.my
In epileptic mice models, vitexin demonstrates anticonvulsant properties. nih.gov Studies suggest this effect is achieved by modulating GABAergic neurotransmission. nih.gov It selectively protects against seizures induced by GABA antagonists like picrotoxin (B1677862) and pentylenetetrazole (PTZ), indicating a mechanism involving the enhancement of inhibitory neurotransmission in the brain. nih.gov This action helps to quell the neuronal hyperexcitability that characterizes seizures. nih.gov
| Model System | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| Parkinson's Disease Models (in vitro SH-SY5Y cells; in vivo MPTP-treated mice) | Protected dopaminergic neurons against MPP+/MPTP-induced neurotoxicity; prevented bradykinesia. nih.govnih.gov | Activation of the PI3K/Akt signaling pathway; suppression of the Bax/Bcl-2 ratio and caspase-3 activity. usm.mynih.govnih.gov Upregulation of Nrf2 and antioxidant enzymes (SOD, CAT). nih.govusm.my | usm.mynih.govnih.gov |
| Epileptic Mice Models (Picrotoxin and PTZ-induced seizures) | Exhibited selective, dose-dependent protection against seizures. nih.gov | Modulation of GABAergic neurotransmission. nih.gov | nih.gov |
| Hypoxic/Ischemic Injury Models (Rat pups) | Reduced brain edema, neuronal cell death, and infarct volume. nih.gov | Inhibition of hypoxia-inducible factor (HIF)-1α. nih.gov | nih.gov |
This compound and its aglycone, vitexin, have demonstrated significant cardioprotective activities in various experimental settings. The mechanisms center on protecting endothelial cells, reducing oxidative damage, and modulating key cellular signaling pathways involved in cardiac cell survival. nih.govusm.my
In models of endothelial cell dysfunction, vitexin can protect vascular endothelial cells from injury induced by oxidized low-density lipoproteins (ox-LDL) by inhibiting the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. usm.my It also promotes the expression of superoxide dismutase (SOD), a critical antioxidant enzyme. usm.my Furthermore, vitexin can enhance cell viability and upregulate autophagy in cardiac endothelial cells by activating pro-autophagic genes like Beclin-1 and LC3-II. usm.my Another identified mechanism is the inhibition of intracellular free calcium and the downregulation of its downstream effectors, which plays a role in preventing cardiac damage. usm.my In human umbilical vein endothelial cells, this compound has been shown to improve cell viability. medchemexpress.com
| Model System | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (ECV304) | Improved cell viability. medchemexpress.com Protected against ox-LDL-mediated endothelial injury. usm.my | Inhibition of ROS and MDA production; promotion of SOD expression. usm.my | usm.mymedchemexpress.com |
| Cardiac Endothelial Cell Dysfunction Models | Upregulated cell autophagy. usm.my | Activation of pro-autophagic genes (Beclin-1, LC3-II); downregulation of p62 anti-autophagic gene. usm.my | usm.my |
| General Cardioprotection Models | Inhibited intracellular free calcium. usm.my | Downregulation of calcium downstream effectors (calcineurin-nuclear factor of activated T cell 3, phosphorylated calmodulin kinase II). usm.my | usm.my |
The protective effects of vitexin on the liver have been noted in experimental models, where it helps mitigate liver injury. The primary mechanism identified is its ability to stabilize cell membranes and reduce the leakage of liver enzymes. usm.myphytopharmajournal.com
In preclinical studies, treatment with vitexin has been shown to significantly downregulate elevated levels of key liver enzymes, including alkaline phosphatase (ALP), aspartate transaminase (AST), and alanine (B10760859) transaminase (ALT). usm.my These enzymes are typically released into the bloodstream following hepatocellular injury, and their reduction is an indicator of improved liver function and integrity. This suggests that this compound may exert a stabilizing effect on hepatocyte membranes, preventing the damage that leads to enzyme leakage. The hepatoprotective role is also being investigated in various experimental models.
| Model System | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| In vivo Models of Liver Injury | Reduced levels of liver enzymes. usm.my | Downregulation of alkaline phosphatase (ALP), aspartate transaminase (AST), and alanine transaminase (ALT). usm.my | usm.my |
This compound and vitexin have been investigated for their potential in managing metabolic disorders like diabetes. Research points to a multi-pronged mechanism involving the regulation of both glucose and fat metabolism. phytopharmajournal.comresearchgate.net
One of the key mechanisms is the modulation of fat metabolism. Vitexin has been found to activate AMP-activated protein kinase (AMPKα), a central regulator of energy homeostasis that controls fat accumulation. phytopharmajournal.com Concurrently, it inhibits the expression of CCAAT/enhancer-binding protein alpha (C/EBPα) and fatty acid synthase (FAS), two proteins that are crucial for lipogenesis and the differentiation of adipocytes. phytopharmajournal.com In terms of glucose homeostasis, vitexin has been shown to promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which enhances glucose uptake into muscle and fat cells. phytopharmajournal.com Some studies also point to the inhibition of pancreatic lipase (B570770) by compounds including this compound as a potential mechanism for its antidiabetic effects. researchgate.net
| Model System | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| In vitro Adipocyte Models | Reduced fat accumulation. phytopharmajournal.com | Activation of AMPKa; inhibition of C/EBPα and FAS protein expression. phytopharmajournal.com | phytopharmajournal.com |
| In vitro and in vivo Diabetes Models | Enhanced glucose uptake. phytopharmajournal.com Inhibited pancreatic lipase. researchgate.net | Promotion of GLUT4 translocation to the cell membrane. phytopharmajournal.com Direct enzyme inhibition. researchgate.net | phytopharmajournal.comresearchgate.net |
This compound has been evaluated for its antimicrobial activity, with studies showing moderate effects against certain bacteria and viruses. scielo.brmdpi.comnih.gov
In antibacterial studies, this compound was found to have some effect against various bacterial strains. mdpi.comresearchgate.net Research indicates it possesses antibacterial properties, although in some cases, its activity is less potent than its aglycone, apigenin (B1666066), particularly against S. aureus. mdpi.comresearchgate.net However, it has shown activity against Gram-negative bacteria. usm.my The parent compound, vitexin, has been shown to exert an anti-biofilm effect against Pseudomonas aeruginosa by reducing cell adhesion and inhibiting quorum-sensing regulators. usm.myphytopharmajournal.com
In the context of antiviral research, extracts containing this compound have demonstrated activity against the influenza virus by reducing the number of plaques in infected cell cultures. encyclopedia.pub It has also been screened for activity against other viruses, including African swine fever virus (ASFV) and as a potential inhibitor of the SARS-CoV-2 Mpro protease. upc.edumdpi.com The related compound vitexin has shown inhibitory effects against the Hepatitis A virus by interacting with its 3C proteinase and against the H1N1 influenza virus by modulating Toll-Like Receptor pathways. nih.gov
| Target Organism | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| Bacteria (e.g., E. coli, P. aeruginosa, S. aureus) | Exhibited moderate antibacterial effects. mdpi.comsemanticscholar.org Weaker activity against S. aureus compared to its aglycone, apigenin. mdpi.com | General antimicrobial action; specific mechanisms for the rhamnoside are not fully detailed. mdpi.comresearchgate.net | mdpi.comresearchgate.netsemanticscholar.org |
| Influenza Virus | Extracts containing the compound showed anti-influenza virus activity. encyclopedia.pub | Reduction of viral plaques in infected MDCK cells. encyclopedia.pub | encyclopedia.pub |
| Hepatitis A Virus (HAV) (activity of vitexin) | Exhibited antiviral activity with an EC50 = 41.6 ± 7.6 µM. nih.gov | Inhibition of HAV 3C proteinase. nih.gov | nih.gov |
| SARS-CoV-2 Mpro | Identified as a prospective candidate inhibitor through virtual screening. upc.edu | Potential interaction with the Mpro enzyme. upc.edu | upc.edu |
The role of flavonoids in bone health is an emerging area of research. While direct and extensive studies on this compound are limited, related research on flavonoids suggests potential mechanisms for promoting bone health.
Studies on flavonoids isolated from plants like Tridax procumbens have shown they can significantly suppress the differentiation of osteoclasts, which are the cells responsible for bone resorption. researchgate.net The mechanism involves the inhibition of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway, a critical signaling pathway for osteoclast formation and activation. researchgate.netscispace.com By inhibiting RANKL-induced differentiation, these flavonoids reduce the number of mature osteoclasts and decrease their bone-resorbing activity. researchgate.net Although this research was on a flavonoid extract, it points to a plausible mechanism by which compounds like this compound could contribute to maintaining bone homeostasis by tipping the balance from bone resorption towards bone formation.
| Model System | Key Findings | Proposed Mechanism of Action | Source |
|---|---|---|---|
| In vitro Osteoclast Models (using flavonoid extracts) | Inhibited osteoclast differentiation and bone resorption. researchgate.net | Suppression of the RANKL-induced differentiation pathway. researchgate.netscispace.com | researchgate.netscispace.com |
Anti-arthritis Mechanisms (in in vitro models)
While direct and extensive in vitro research on the anti-arthritic mechanisms of pure this compound is limited, studies on extracts containing this compound and its aglycone, vitexin, provide significant insights into its potential modes of action.
One study highlighted that 2''-O-α-L-rhamnopyranosyl vitexin treatment was effective in suppressing the secretion of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in in vitro models. researchgate.net
Further evidence comes from research on an extract of Turnera subulata, where this compound was identified as a major constituent. This extract demonstrated notable immunomodulatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, the extract was able to:
Decrease the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. mdpi.com
Increase the secretion of the anti-inflammatory cytokine IL-10. mdpi.com
Inhibit the production of other inflammatory mediators like Prostaglandin E2 (PGE2) and Nitric Oxide (NO). mdpi.com
These actions suggest a mechanism for this compound in mitigating the inflammatory cascade central to the pathogenesis of arthritis.
The aglycone form, vitexin, has been more extensively studied in arthritis models and its mechanisms may be relevant to the glycoside form. In in vitro models using chondrocytes (the primary cells in cartilage), vitexin has been shown to inhibit the expression of pro-inflammatory mediators including IL-1β, IL-6, and TNF-α. researchgate.net It also downregulates matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, which are enzymes that degrade cartilage. researchgate.net The inhibition of these inflammatory and degradative pathways by vitexin is thought to be mediated, at least in part, through the hypoxia-inducible factor 1α (HIF-1α) signaling pathway. researchgate.net
Table 1: In Vitro Anti-inflammatory Effects of an Extract Containing this compound
| Cell Model | Stimulus | Key Findings | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Reduced secretion of TNF-α, IL-1β, IL-6; Increased secretion of IL-10; Inhibited production of PGE2 and NO. | mdpi.com |
Impact on Oxidative Stress-Induced Cell Apoptosis (e.g., human adipose-derived stem cells (hADSCs))
This compound has demonstrated significant protective effects against oxidative stress-induced apoptosis in human adipose-derived stem cells (hADSCs). In in vitro studies, when hADSCs were exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, pretreatment with this compound led to a marked amelioration of cellular damage. medchemexpress.comnih.gov
The protective effects were observed through several key indicators of apoptosis:
Morphological Protection: The compound significantly lessened the morphological deterioration and nuclear condensation typically seen in apoptotic cells. researchgate.netmedchemexpress.com
Reduction in Apoptotic Cells: Flow cytometric analysis showed a reduced percentage of apoptotic and necrotic cells in the presence of this compound. researchgate.netmedchemexpress.com
Inhibition of Caspase-3: A key executioner enzyme in the apoptotic cascade, intracellular caspase-3 activity, was notably decreased in cells pretreated with the compound. researchgate.netmedchemexpress.com
Furthermore, this compound itself did not exhibit cytotoxic effects on hADSCs at concentrations up to 250 μM. medchemexpress.comnih.gov These findings underscore the anti-apoptotic and anti-oxidative potential of this compound, suggesting its utility in protecting stem cells from oxidative damage. The mechanism for this protection is linked to its ability to inhibit apoptosis and increase the phosphorylation levels of the PI3K/Akt signaling pathway, which is crucial for cell survival. medchemexpress.com
Table 2: Protective Effects of this compound on hADSCs Under Oxidative Stress
| Parameter | Effect of Hydrogen Peroxide (H₂O₂) Alone | Effect of Pretreatment with this compound | Reference |
|---|---|---|---|
| Cell Morphology | Deterioration | Alleviated deterioration | researchgate.netmedchemexpress.com |
| Nuclear Structure | Condensation | Reduced condensation | researchgate.netmedchemexpress.com |
| Apoptotic/Necrotic Cells | Increased percentage | Reduced percentage | researchgate.netmedchemexpress.com |
| Caspase-3 Activity | Increased | Decreased | researchgate.netmedchemexpress.com |
Structure Activity Relationship Sar Studies of Vitexin 2 O Rhamnoside and Its Analogues
Impact of Glycosylation Pattern on Biological Activity
The nature and position of the sugar group (glycosylation) are critical determinants of the biological activity of flavonoids. In Vitexin-2''-O-rhamnoside, a rhamnose sugar is attached to the 2''-position of the C-glucosyl moiety of vitexin (B1683572). This specific glycosylation pattern significantly modulates its properties.
The addition of sugar moieties generally increases the water solubility and stability of the flavonoid aglycone. nih.gov However, it can also introduce steric hindrance, which may reduce certain biological activities. For instance, the glycoside groups on this compound have been suggested to cause steric effects that can decrease its superoxide (B77818) anion radical scavenging activity. scienceasia.org
Conversely, glycosylation can enhance other activities. Studies comparing vitexin and its glycosides have shown that the presence of the sugar can be beneficial. For example, vitexin has demonstrated better free radical scavenging and antioxidant activity than its aglycone, apigenin (B1666066), due to the C-8 glucoside. phytopharmajournal.com The glycosylation at the 2''-O-position with rhamnose, as seen in this compound, further influences its interaction with biological targets. One study noted that methylation of this compound at the 7-O-position can enhance its biological activity, highlighting the interplay between different structural modifications. smolecule.com
Influence of Aglycone Modifications on Mechanistic Potency
The aglycone of this compound is vitexin, which itself is a C-glycoside of apigenin. Modifications to this apigenin core structure can profoundly impact biological potency. The flavonoid A and B rings and the central C ring contain multiple sites for modification, such as hydroxylation, methylation, and prenylation.
The antioxidant activity of flavonoids is strongly influenced by the arrangement of hydroxyl groups on the B-ring. scienceasia.org The presence of a 4'-hydroxyl group on the B-ring is considered important for antioxidant effects. scienceasia.org The 5- and 7-hydroxyl groups on the A-ring, along with the 4-keto group on the C-ring, can chelate metal ions like Fe2+, which is a mechanism to prevent the Fenton reaction and reduce oxidative stress. scienceasia.org
Studies on various flavonoids have established key SAR principles. For example, the presence of a catechol group (3',4'-dihydroxy) on the B-ring generally enhances antioxidant activity. While apigenin (and thus vitexin) lacks this feature, its existing hydroxyl groups still contribute to its antioxidant potential. scienceasia.org Altering these groups, for instance by methylation, would be expected to change the molecule's electronic properties and its ability to donate hydrogen atoms or chelate metals, thereby affecting its antioxidant and other biological activities.
Comparative Analysis with Related Flavonoid Glycosides
Comparing this compound with its analogues provides valuable insights into its SAR.
Isothis compound: This is an isomer of this compound where the glucose moiety is attached at the C-6 position of the apigenin ring instead of the C-8 position. This positional isomerism can lead to different biological activities. For example, in a molecular docking study against the TP53 protein, Isothis compound showed a stronger binding affinity (-8.2 kcal/mol) compared to this compound (-7.7 kcal/mol). wjgnet.com Both compounds have been identified in various plants and are often studied together. scielo.brscielo.br
Vitexin-2''-O-xyloside: This analogue has a xylose sugar instead of a rhamnose sugar attached at the 2''-position. Both have shown antiproliferative activities. bibliomed.orgnih.gov Vitexin-2-O-xyloside has been shown to induce apoptosis in cancer cells, and this effect can be enhanced when combined with other phytochemicals. bibliomed.orgnih.gov The difference in the sugar moiety (rhamnose vs. xylose) can affect the compound's solubility, bioavailability, and interaction with specific biological targets.
Vitexin-4''-O-glucoside: In this analogue, a glucose molecule is attached to the 4''-position of the C-glucosyl moiety. Studies have directly compared the effects of this compound (VOR) and Vitexin-4''-O-glucoside (VOG). Both compounds were found to protect human adipose-derived stem cells from oxidative stress-induced apoptosis. nih.govresearchgate.netchemsrc.combiocrick.com However, they were used at different concentrations (62.5 μM for VOR and 120 μM for VOG) to achieve these effects, suggesting a difference in potency that arises from the type and linkage position of the second sugar unit. nih.govresearchgate.netbiocrick.com
Table 1: Comparative Data of this compound and Related Flavonoid Glycosides
| Compound | Structural Difference from this compound | Observed Biological Activity/Finding | Reference |
|---|---|---|---|
| Isothis compound | Isomer with glucose at C-6 of apigenin | Stronger predicted binding to TP53 protein (-8.2 kcal/mol) | wjgnet.com |
| Vitexin-2''-O-xyloside | Xylose instead of rhamnose at 2''-position | Shows antiproliferative activity against cancer cells | bibliomed.orgnih.gov |
| Vitexin-4''-O-glucoside | Glucose at 4''-position instead of rhamnose at 2''-position | Protects against oxidative stress-induced apoptosis | nih.govresearchgate.netchemsrc.combiocrick.com |
Computational Chemistry and Molecular Docking Approaches in SAR Elucidation
Computational methods are powerful tools for investigating the SAR of compounds like this compound at the molecular level. ekb.eg Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions. ekb.eg
Several molecular docking studies have been performed on this compound to explore its potential as an inhibitor of various enzymes and proteins.
SARS-CoV-2 Mpro Inhibitor: Virtual screening studies identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. researchgate.net Molecular dynamics simulations showed the stability of the ligand-protein complex, with hydrogen bonds being a key interaction. researchgate.net
Cancer-Related Targets: Docking studies have explored the interaction of this compound with cancer-related proteins. One study investigated its binding to the estrogen receptor alpha (ERα) and poly (ADP-ribose) polymerase (PARP), important targets in breast and ovarian cancer, respectively. tandfonline.com The results showed high binding affinity, with interactions involving pi-pi and amide-pi stacking with key amino acid residues like Leu 346 in ERα and Tyr 460 and His 415 in PARP. tandfonline.com Another study showed its binding to the tumor suppressor protein TP53, forming hydrogen bonds and hydrophobic interactions. wjgnet.com
These computational approaches allow for the rapid screening of large compound libraries and provide a rational basis for understanding the structural requirements for biological activity. They can predict how changes in the glycosylation pattern or aglycone structure might affect binding to a specific target, guiding the synthesis of new, potentially more effective analogues.
Table 2: Molecular Docking Studies of this compound
| Protein Target | Disease Context | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Identified as a potential inhibitor; forms stable complex via hydrogen bonds. | researchgate.net |
| Estrogen Receptor Alpha (ERα) | Breast Cancer | High binding affinity; interactions include amide-pi stacking with Leu 346. | tandfonline.com |
| Poly (ADP-ribose) polymerase (PARP) | Ovarian Cancer | High binding affinity; pi-pi interactions with Tyr 460 and His 415. | tandfonline.com |
| TP53 | Colon Adenocarcinoma | Strong binding affinity (-7.7 kcal/mol); forms hydrogen bonds and hydrophobic interactions. | wjgnet.com |
List of Compounds Mentioned
Acacetin-7-O-rutinoside
Amentoflavone
Anethole
Apigenin
Aloin
β-sitosterol
Chlorogenic acid
Cinchonain Ia
Cinchonain Ib
Corilagin
Daucosterol
(-)-epigallocatechin (B1671488) gallate
Herbacetin
Isoorientin
Isoorientin-2''-O-rhamnoside
Isoquercitrin
Isorhamnetin
Isovitexin
Isothis compound
Kaempferol
Kaempferol-3-O-(6-p-coumaroyl)-glucoside
Kaempferol-7-neohesperidoside
Linarin
1, 2-Di-O-linolenoylglycerol 3-O-β-D-galactopyranoside
Methyl chlorogenate
Orientin
Pectolinarin
Phytol
Quercetin
Rhoifolin
Roseoside
Rutin
Vitexin
Vitexin-2''-O-glucoside
this compound
Vitexin-2''-O-xyloside
Vitexin-4''-O-glucoside
Chemical Modifications and Synthetic Derivatives of Vitexin 2 O Rhamnoside
Strategies for Chemical Synthesis and Semi-synthesis
The chemical synthesis of a complex flavonoid glycoside like Vitexin-2''-O-rhamnoside presents significant challenges due to the presence of multiple hydroxyl groups that require a strategic approach of protection and deprotection. While the total synthesis of this compound has not been extensively reported, established methods for flavonoid and glycoside synthesis provide a roadmap for its potential chemical construction.
Total Synthesis Approaches: A plausible total synthesis would likely involve two main stages: the synthesis of the aglycone, vitexin (B1683572) (apigenin-8-C-glucoside), followed by the regioselective O-glycosylation with a rhamnose donor.
The synthesis of the vitexin core can be approached through methods such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction to construct the flavone (B191248) backbone. sioc-journal.cn The C-glycosidic bond at the C-8 position is a significant synthetic hurdle. Strategies to achieve this include the direct C-glycosylation of apigenin (B1666066) or a suitable precursor, or an O→C rearrangement of an O-glycosylflavone. sioc-journal.cn
Semi-synthesis from Natural Precursors: A more practical approach is the semi-synthesis starting from vitexin, which is naturally available. The key step would be the selective O-glycosylation at the 2''-hydroxyl group of the glucose moiety. This requires the protection of the other hydroxyl groups on both the flavonoid and the glucose units, followed by the introduction of the rhamnosyl group and subsequent deprotection.
Commonly employed methods for O-glycosylation in flavonoid chemistry that could be adapted for this purpose include:
Koenigs-Knorr method: This classic method involves the use of a glycosyl halide (e.g., acetobromorhamnose) as the glycosyl donor, typically activated by a heavy metal salt like silver carbonate or silver oxide. nih.gov
Glycosyl Trichloroacetimidates: The use of glycosyl trichloroacetimidates as glycosyl donors, activated by a Lewis acid such as boron trifluoride etherate, often provides high yields and stereoselectivity. acs.org
Phase Transfer Catalysis: This method can be effective for the glycosylation of flavonoids under milder conditions, using a phase-transfer catalyst to facilitate the reaction between the flavonoid in an organic phase and the glycosyl donor in an aqueous phase. frontiersin.org
Enzymatic and Chemoenzymatic Synthesis: Biocatalytic methods offer a powerful alternative to traditional chemical synthesis, often providing high regioselectivity and stereoselectivity without the need for extensive protection-deprotection steps.
Glycosyltransferases (GTs): Specific GTs could be employed to catalyze the transfer of a rhamnose moiety from a donor like UDP-rhamnose to the 2''-hydroxyl of vitexin. While a specific enzyme for this exact reaction may not be characterized, the screening of known GTs or the engineering of existing ones could provide a viable synthetic route. sci-hub.senih.gov For instance, studies have shown the successful enzymatic glucosylation of vitexin at other positions, highlighting the potential of this approach. mdpi.com
Glycosidases: In a reverse-hydrolysis or transglycosylation mode, glycosidases can also be used to form glycosidic bonds, though this is often less specific than using GTs. preprints.org
A chemoenzymatic strategy could combine the chemical synthesis of the vitexin core with an enzymatic rhamnosylation step, leveraging the strengths of both approaches.
| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |
| Total Chemical Synthesis | Stepwise construction of the entire molecule from simple starting materials. | Allows for the synthesis of unnatural analogs. | Lengthy, complex, and often low-yielding due to multiple protection/deprotection steps. |
| Semi-synthesis | Modification of a readily available natural precursor (vitexin). | Shorter synthetic route, potentially higher overall yield. | Requires selective modification of one hydroxyl group among many. |
| Enzymatic Synthesis | Use of enzymes (e.g., Glycosyltransferases) for glycosylation. | High regioselectivity and stereoselectivity, environmentally friendly. | Enzyme availability and stability can be limiting factors. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Can overcome limitations of purely chemical or enzymatic routes. | Requires compatibility between chemical and enzymatic reaction conditions. |
Design and Characterization of Novel Derivatives with Enhanced Mechanistic Properties
The modification of the this compound structure can be strategically undertaken to enhance its therapeutic properties. The design of novel derivatives often focuses on improving aspects such as solubility, bioavailability, metabolic stability, and target affinity.
Improving Solubility and Bioavailability: One of the major limitations of many flavonoids is their poor water solubility, which can hinder their absorption and bioavailability. mdpi.com Glycosylation is a natural strategy to increase the solubility of flavonoids. nih.gov Further modifications of the sugar moieties or the flavonoid backbone can be explored. For example, the enzymatic synthesis of vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside has been shown to improve the aqueous solubility of vitexin. mdpi.com Similar strategies could be applied to this compound, such as the addition of further sugar units or polar functional groups. Acylation of the sugar hydroxyl groups with short-chain fatty acids has also been explored as a strategy to modulate the lipophilicity of flavonoids and potentially enhance their membrane permeability. mdpi.com
Enhancing Biological Activity: Structure-activity relationship (SAR) studies of flavonoids provide valuable insights for the design of more potent derivatives. For many flavonoids, the number and position of hydroxyl groups are critical for their biological activity. mdpi.com While maintaining the core pharmacophore responsible for the desired activity, other parts of the this compound molecule can be modified. For instance, the introduction of different sugar moieties in place of rhamnose or the modification of the existing sugar units could modulate the interaction with biological targets. The synthesis of a library of derivatives with systematic variations in the flavonoid B-ring substitution or the glycosylation pattern would be instrumental in elucidating the SAR and identifying derivatives with enhanced potency. The rational design of flavonoid-based inhibitors for specific enzymes, such as SARS-CoV 3CL protease, demonstrates how the flavonoid scaffold can be modified to improve binding affinity and therapeutic potential. nih.gov
Characterization of Novel Derivatives: The characterization of newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR): Essential for the complete structural elucidation of the flavonoid and the sugar moieties, as well as for determining the points of connectivity.
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: Provide information about the functional groups and the chromophoric system of the flavonoid.
| Derivative Design Strategy | Objective | Example Modification |
| Increased Solubility | Enhance aqueous solubility for better formulation and absorption. | Addition of further glycosyl units or polar functional groups. mdpi.com |
| Improved Bioavailability | Increase absorption and metabolic stability. | Acylation of sugar hydroxyls to modulate lipophilicity. mdpi.com |
| Enhanced Potency | Improve binding affinity to the biological target. | Modification of B-ring substitution pattern based on SAR. nih.gov |
| Altered Selectivity | Modify the selectivity towards different biological targets. | Introduction of different sugar moieties. |
Structure-Directed Synthesis for Mechanistic Probes
To unravel the precise molecular mechanisms of action of this compound, the synthesis of specialized chemical probes is an invaluable tool. These probes are designed to interact with and report on the biological targets of the parent compound.
Types of Mechanistic Probes:
Affinity-based Probes: These probes are typically designed with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The flavonoid moiety of the probe binds to the target protein, and the reactive group forms a covalent bond, allowing for the subsequent isolation and identification of the target protein using the reporter tag. mdpi.comrsc.org For example, quercetin-bearing biotinylated probes have been synthesized to capture and identify flavonoid-metabolizing enzymes. mdpi.com
Fluorescent Probes: By attaching a fluorescent group to the this compound structure, the uptake, distribution, and localization of the compound within cells can be visualized using fluorescence microscopy. The design of such probes requires careful consideration of the attachment point of the fluorophore to avoid disruption of the compound's biological activity. Recently, fluorescent probes based on flavonoid dyes have been designed to detect specific biomolecules. researchgate.net
Photoaffinity Probes: These probes contain a photo-activatable group (e.g., a diazirine) that, upon irradiation with UV light, forms a highly reactive species that covalently binds to nearby molecules, including the target protein. This allows for the "trapping" of both high- and low-affinity interactions. rsc.org
Synthetic Considerations for Probes: The synthesis of these probes involves the derivatization of this compound or a suitable precursor with a linker arm to which the reporter or reactive group is attached. The position of the linker is critical to ensure that the probe retains its ability to bind to the biological target. The synthesis of a neuroprotective flavonoid hybrid with an alkyne handle for "click" chemistry demonstrates a modern approach to creating probes for target identification. acs.org
The application of these structure-directed synthetic probes in chemoproteomic experiments can lead to the identification of the direct cellular targets of this compound, providing crucial insights into its mechanism of action and paving the way for the rational design of more effective therapeutic agents.
Future Directions and Emerging Research Avenues for Vitexin 2 O Rhamnoside Research
Exploration of Undiscovered Biological Activities and Novel Molecular Mechanisms
While Vitexin-2''-O-rhamnoside is recognized for its antioxidant, anti-inflammatory, and potential cardioprotective properties, the full spectrum of its biological activities remains to be elucidated. biosynth.comchemsrc.com Future investigations should aim to uncover novel therapeutic applications. For instance, its role in neurodegenerative diseases is an emerging area of interest, with studies suggesting potential neuroprotective effects by reducing oxidative stress and modulating inflammatory responses. mdpi.com Its antimicrobial properties against various bacteria and fungi also warrant deeper investigation to understand the underlying mechanisms. mdpi.com
Delving into novel molecular mechanisms is crucial. Current knowledge points to its ability to modulate signaling pathways, scavenge free radicals, and inhibit pro-inflammatory mediators. biosynth.com Research has shown its involvement in the PI3K/Akt signaling pathway, inhibition of caspase-3, and promotion of cytokine secretion, which are linked to its immunomodulatory and anti-apoptotic effects. medchemexpress.com Further studies could explore its interaction with other cellular targets and pathways, such as the MAPK and NF-κB signaling pathways, to provide a more comprehensive understanding of its pharmacological actions. researchgate.net A network pharmacology approach has suggested its potential involvement in the PPAR and TNF signaling pathways in the context of hyperlipidemia. nih.gov
| Known Biological Activities | Potential Undiscovered Activities | Associated Molecular Mechanisms |
|---|---|---|
| Antioxidant chemsrc.commedchemexpress.combiocrick.com | Neuroprotective mdpi.com | PI3K/Akt pathway activation medchemexpress.com |
| Anti-inflammatory biosynth.commdpi.com | Antimicrobial mdpi.com | Caspase-3 inhibition medchemexpress.com |
| Cardioprotective biosynth.comchemsrc.com | Hepatoprotective biosynth.com | Modulation of cytokine secretion (IL-2, IL-6, IL-12) medchemexpress.com |
| Anti-cancer (inhibition of DNA synthesis in MCF-7 cells) medchemexpress.comresearchgate.net | Free radical scavenging biosynth.com | |
| Immunomodulatory mdpi.com | Inhibition of pro-inflammatory mediators biosynth.commdpi.com |
Application of Advanced '-Omics' Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Discovery
To unravel the complex mechanisms of action of this compound, the application of advanced '-omics' technologies is indispensable. Metabolomics and proteomics can provide a systems-level view of the molecular changes induced by this compound in biological systems. researchgate.netfrontiersin.org
Metabolomic studies can identify and quantify the endogenous metabolites affected by this compound treatment, offering insights into the metabolic pathways it modulates. bohrium.com For example, in studying its effect on citrus fruit resistance to mold, metabolomics revealed an accumulation of various phenylpropanoid metabolites. bohrium.com Similarly, proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the direct protein targets of this compound and the downstream signaling cascades it influences. metaspace2020.orgamazonaws.com The integration of data from these '-omics' platforms can help construct comprehensive molecular networks, elucidating how this compound exerts its effects and potentially revealing novel therapeutic targets.
Development of Targeted Delivery Systems for Enhanced In Vitro or Preclinical In Vivo Efficacy (focus on overcoming low bioavailability)
A significant hurdle in the therapeutic application of this compound is its low bioavailability, primarily attributed to poor absorption in the intestine. biocrick.com Studies have reported its absolute bioavailability to be as low as 3.57% to 4.89%. biocrick.comsymbiosisonlinepublishing.com Overcoming this limitation is critical for enhancing its efficacy.
Future research should focus on the development of targeted delivery systems. Strategies such as encapsulation in nanoparticles, liposomes, and micelles have been suggested to improve the bioavailability of flavonoids like vitexin (B1683572) and could be adapted for this compound. nih.govsemanticscholar.org For instance, co-administration with P-glycoprotein inhibitors like verapamil (B1683045) or absorption enhancers like bile salts has been shown to significantly increase its oral bioavailability in rats. researchgate.net The development of zein-pectin nanoparticles has also shown promise in protecting the compound from gastric degradation and allowing for its release in the small intestine. researchgate.net These advanced delivery systems could not only improve absorption but also enable targeted delivery to specific tissues or cells, thereby maximizing therapeutic effects while minimizing potential side effects.
| Challenge | Proposed Solution | Supporting Evidence |
|---|---|---|
| Low Bioavailability (3.57% - 4.89%) biocrick.comsymbiosisonlinepublishing.com | Co-administration with P-glycoprotein inhibitors (e.g., Verapamil) | Increased oral bioavailability 1.77-fold in rats. researchgate.net |
| Co-administration with absorption enhancers (e.g., Bile Salts) | Increased oral bioavailability up to 3.15-fold in rats. researchgate.net | |
| Encapsulation in nanoparticle systems (e.g., Zein-pectin nanoparticles) | Protected against gastric degradation and facilitated intestinal release. researchgate.net |
Interdisciplinary Research Approaches
The complexity of natural product research necessitates a collaborative, interdisciplinary approach. To fully explore the potential of this compound, collaborations between phytochemists, pharmacologists, molecular biologists, toxicologists, and clinicians are essential. mdpi.com
Phytochemists can work on optimizing extraction and purification methods, while pharmacologists and molecular biologists can investigate its biological activities and mechanisms of action. nih.govacademicjournals.org Toxicologists are needed to conduct comprehensive safety assessments. Furthermore, collaborations with material scientists and pharmaceutical technologists will be crucial for designing and evaluating novel drug delivery systems. bohrium.comnih.gov Such interdisciplinary efforts will accelerate the translation of fundamental research findings into potential clinical applications.
Addressing Research Gaps and Challenges for Comprehensive Fundamental Understanding
Despite the growing body of research, several gaps and challenges remain in our understanding of this compound. A significant limitation is the scarcity of comprehensive preclinical and the complete absence of clinical studies. mdpi.com Much of the initial evidence for its benefits comes from in vitro or animal models, which may not fully translate to human physiology. mdpi.com
Future research must address these gaps. Key areas that require more in-depth investigation include:
Detailed Pharmacokinetics: While some pharmacokinetic studies have been conducted in rats, a more thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in different models is needed. nih.gov
Long-term Safety Profile: Comprehensive long-term toxicity studies are essential to establish a clear safety profile before any clinical application can be considered.
Structure-Activity Relationships: Investigating the structure-activity relationships of this compound and its derivatives could lead to the design of more potent and specific analogs. chemsrc.com
Interaction with Gut Microbiota: The role of gut microbiota in the metabolism and bioavailability of flavonoid C-glycosides is an important area for future exploration. symbiosisonlinepublishing.com
Addressing these research gaps will provide a solid scientific foundation to support the potential therapeutic uses of this compound and pave the way for future clinical investigations. mdpi.comdntb.gov.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
